
Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
Description
Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a difluoroethyl group (-CF₂CH₃) and an ester moiety (ethyl carboxylate). Fluorine’s electronegativity enhances metabolic stability and lipophilicity, making such compounds valuable in drug design .
Properties
Molecular Formula |
C8H12F2O2 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12F2O2/c1-3-12-6(11)8(4-5-8)7(2,9)10/h3-5H2,1-2H3 |
InChI Key |
RSLUPMQSYYILSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 1,1-difluoroethylene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols .
Scientific Research Applications
Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty materials.
Mechanism of Action
The mechanism by which ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to structurally related cyclopropane carboxylates, focusing on substituents and their impact on properties:
*Calculated based on formula C₇H₁₀F₂O₂.
Physical and Chemical Properties
- Boiling/Melting Points: Fluorinated derivatives (e.g., trifluoromethylphenyl) are often oils at room temperature due to reduced crystallinity from bulky substituents . Non-fluorinated analogues (e.g., methyl) are liquids with lower molecular weights .
- Solubility : Polar substituents (e.g., hydroxymethyl) increase water solubility, whereas fluorinated groups enhance lipid solubility .
- Stability : Fluorine atoms reduce susceptibility to oxidation and enzymatic degradation, critical for pharmaceutical half-life .
Research Findings and Key Observations
Fluorine’s Role: The 1,1-difluoroethyl group in the target compound offers a balance between steric bulk and electronic effects, outperforming non-fluorinated analogues in metabolic stability .
Stereochemical Complexity : Chiral cyclopropanes (e.g., (1S,2R)-configured derivatives) exhibit distinct biological activities compared to racemic mixtures, underscoring the need for enantioselective synthesis .
Yield Challenges : Bulky substituents (e.g., trifluoromethoxy) often result in lower synthetic yields (e.g., 9% for nitrophenyl derivatives) due to steric hindrance during cyclopropanation .
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